N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene backbone substituted at the 2-position with a carboxamide group. The amide side chain features a 3-hydroxy-3-(oxan-4-yl)propyl moiety, which introduces both hydroxyl and tetrahydropyran (oxane) functionalities.
The compound’s synthesis likely involves microwave-assisted amidation, similar to methodologies described for structurally related carboxamides (e.g., N-(4-bromophenyl)naphthalene-2-carboxamide), where precursors like naphthalene-2-carboxylic acid or esters react with amines under optimized conditions .
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(15-8-11-23-12-9-15)7-10-20-19(22)17-6-5-14-3-1-2-4-16(14)13-17/h1-6,13,15,18,21H,7-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHGQVLMBVVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the oxan-4-yl group: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic or basic conditions.
Attachment of the naphthalene ring: The oxan-4-yl group is then linked to a naphthalene derivative through a nucleophilic substitution reaction.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the oxan-4-yl moiety can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology:
Biochemical Probes: The compound can be used to study enzyme interactions and binding sites.
Medicine:
Drug Development:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Naphthalene-2-carboxamide derivatives vary in their side-chain substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electronic and Steric Effects : The oxane ring in N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide introduces steric bulk and hydrogen-bonding capacity compared to simpler aryl or alkyl substituents (e.g., bromophenyl or methylphenyl analogs). This may enhance solubility or target binding specificity .
- Biological Activity : Dihydronaphthyridine carboxamides (e.g., Compound 67) exhibit antiviral/antibacterial activity due to their fused heterocyclic core, a feature absent in the target compound .
Physical and Chemical Properties
- Crystallography : Pyridinium-containing analogs (e.g., ) exhibit π-π stacking (3.59 Å centroid distance) and hydrogen-bonded networks (N—H⋯S/N), whereas the target compound’s oxane ring may promote distinct packing patterns.
- Thermal Stability : Carboxamides with rigid substituents (e.g., bromophenyl) show higher melting points (>200°C) compared to flexible side chains (e.g., hydroxypropyl), which may lower thermal stability .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide is a synthetic organic compound characterized by a naphthalene ring system linked to a carboxamide group. Its unique structure suggests potential biological activities, particularly in the context of cancer therapy and molecular interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 313.39 g/mol. The structure features a hydroxyl group, an oxan-4-yl moiety, and a naphthalene backbone, which may contribute to its biological interactions.
The biological activity of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the naphthalene ring can engage in π-π interactions, influencing various biochemical pathways. These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide against several cancer cell lines. The compound demonstrated significant antiproliferative activity:
| Cell Line | IC50 (μM) |
|---|---|
| A2780 (Ovarian carcinoma) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
| A2780/RCIS (Cisplatin-resistant) | 20.0 |
| MCF-7/MX (Mitoxantrone-resistant) | 18.5 |
These values indicate that the compound has promising potential as an anticancer agent, particularly against resistant cancer cell lines .
Mechanistic Insights
Flow cytometric analysis revealed that treatment with N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide induced cell cycle arrest at the G2/M phase in A2780 cells. This suggests that the compound may inhibit tubulin polymerization, a critical process for cell division . Molecular docking studies further supported these findings by demonstrating favorable binding interactions between the compound and the colchicine-binding site of tubulin .
Case Studies
- Tubulin Inhibition : A study involving oxazinonaphthalene derivatives showed that compounds similar to N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide effectively inhibited tubulin polymerization, corroborating its proposed mechanism of action as an antitubulin agent .
- Resistance Mechanisms : In experiments with cisplatin-resistant ovarian carcinoma cells, the compound maintained its cytotoxic efficacy, highlighting its potential utility in overcoming drug resistance in cancer therapies .
Comparative Analysis
When compared to similar compounds such as naphthalene-2-carboxamide and 3-hydroxypropyl naphthalene derivatives, N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide exhibited enhanced binding properties and reactivity due to the presence of the oxan-4-yl group.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Naphthalene-2-carboxamide | Lacks oxan group | Limited reactivity |
| 3-Hydroxypropyl naphthalene-2-carboxamide | Lacks oxan group | Moderate activity |
| N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide | Hydroxyl and oxan groups enhance interactions | Significant antiproliferative activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
